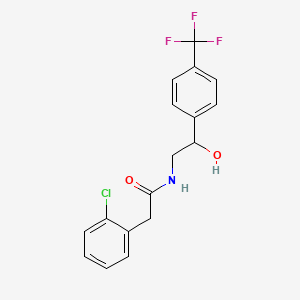

![molecular formula C24H22Cl2F3NO2S B2485473 3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone CAS No. 672949-09-6](/img/structure/B2485473.png)

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex pyridinone derivatives often involves multi-step reactions, starting from basic pyridinone frameworks and incorporating various functional groups through substitution reactions. While specific details on the synthesis of this compound are not directly available, studies on similar pyridinones, like the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone, indicate the involvement of catalytic amounts of piperidine in ethanolic solutions or reactions with benzylidenemalononitriles to achieve the desired functionalization (Mekheimer, Mohamed, & Sadek, 1997).

Molecular Structure Analysis

Molecular structure analysis, especially through single crystal X-ray diffraction, offers deep insights into the geometrical configuration, bond lengths, and angles of complex molecules. For compounds similar to the one , studies have reported on the crystalline structures, indicating monoclinic or orthorhombic space groups with detailed metrics on cell dimensions and hydrogen bonding patterns (Nelson, Karpishin, Rettig, & Orvig, 1988).

Chemical Reactions and Properties

Pyridinones undergo various chemical reactions, including condensation with aromatic aldehydes, cyclization, and complex formation with metal ions, depending on their substituents. These reactions are crucial for modifying the chemical and physical properties of the compounds for specific applications (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal form, can vary significantly based on their molecular structure and substituents. For instance, the presence of sulfanyl groups and pyridinone rings contributes to specific intermolecular interactions, affecting their solid-state properties and solubility in various solvents (Lennartson & McKenzie, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and nucleophiles, are influenced by the functional groups present in the molecule. Studies on similar compounds have shown that the interaction with acids can lead to unexpected rearrangements, highlighting the complex chemistry of pyridinone derivatives (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Aplicaciones Científicas De Investigación

Structural Characterization and Properties

- A study discusses the structural properties of various 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinones and their hydrochloride salts, highlighting their geometric features, resonance forms, and implications for their chemical behavior (Xiao et al., 1993).

Synthesis and Chemical Reactions

- Research on the synthesis of lipophilic 3-hydroxy-2-methyl-4-pyridinone derivatives emphasizes their strong chelation properties with Fe(III), indicating potential applications in fields such as metal ion chelation or coordination chemistry (Liu, Miller, & Bruenger, 1995).

- A study on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone provides insights into novel chemical pathways and the formation of complex molecular structures (Mekheimer, Mohamed, & Sadek, 1997).

Biological and Therapeutic Potential

- Compounds designed for sequestering, redistributing, or removing metal ions are being explored as therapeutic agents in neurodegenerative diseases, such as Alzheimer's. A study discusses multifunctional 3-hydroxy-4-(1H)-pyridinone pro-ligands, demonstrating their potential in targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).

- A study on lipophilic coordination compounds involving aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones suggests applications in fields such as inorganic chemistry and materials science (Zhang, Rettig, & Orvig, 1991).

Propiedades

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2F3NO2S/c1-23(2,33-13-15-4-3-5-17(10-15)24(27,28)29)14-30-9-8-21(31)19(22(30)32)11-16-6-7-18(25)12-20(16)26/h3-10,12,31H,11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHGXTVKACTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=CC(=C(C1=O)CC2=C(C=C(C=C2)Cl)Cl)O)SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)

![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)

![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)